![molecular formula C21H26N8 B6459158 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549056-88-2](/img/structure/B6459158.png)
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole led to potent antitubercular agents. Notably, compounds 80a, 80b, 81a, 82a, and 83a demonstrated significant activity against Mycobacterium tuberculosis strains .
Antileishmanial Potential
Pyrazole-bearing compounds have garnered attention for their antileishmanial effects. While specific studies on our compound are scarce, its structural features suggest potential in combating leishmaniasis .
Biological Applications
Imidazole derivatives, including our compound, often exhibit diverse biological activities. These include antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. While direct data on our specific compound are limited, its imidazole-based structure suggests similar potential .
Multicomponent Synthesis Strategies
Researchers have employed various synthetic routes to access pyrazole-containing compounds. These strategies include multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. Understanding these synthetic pathways can aid in designing novel derivatives .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is suggested that the compound may have a high affinity for αvβ6 integrin , a protein involved in cell adhesion and signaling .
Mode of Action
It is suggested that the compound binds to its target with a high affinity, resulting in a long dissociation half-life . This could potentially lead to prolonged effects on the target and its associated pathways .
Biochemical Pathways
Given the potential target of the compound, it may influence pathways related to cell adhesion and signaling .
Pharmacokinetics
The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . Its pharmacokinetic properties are commensurate with inhaled dosing by nebulization , indicating that it may be suitable for pulmonary administration.
Result of Action
Given its potential target and mode of action, it may influence cell adhesion and signaling processes .
Action Environment
Factors such as ph and temperature could potentially affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-17-5-3-4-6-18(17)22-14-23-21/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWDPIAKLTFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.